molecular formula C22H34O5 B1678893 Pleuromutilin CAS No. 125-65-5

Pleuromutilin

Cat. No. B1678893
CAS RN: 125-65-5
M. Wt: 378.5 g/mol
InChI Key: ZRZNJUXESFHSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pleuromutilin is a natural antibiotic first discovered in the 1950s from an edible mushroom—Pleurotus mutilus. The pleuromutilins are semisynthetic derivatives of the parent compound that have been used in veterinary medicine for over 3 decades with little evidence of resistant development .


Synthesis Analysis

This compound is an antibiotic diterpenoid made by Clitopilus passeckerianus and related fungi. It is the progenitor of a growing class of semi-synthetic antibiotics used in veterinary and human medicine . A linear pathway for this compound biosynthesis was established, and two shunt pathways involving Pl-sdr and Pl-atf were identified through the rational heterologous expression of combinations of this compound biosynthetic genes in Aspergillus oryzae .


Molecular Structure Analysis

This compound is a diterpenoid antimicrobial isolated from cultures of Clitopilus passeckerianus and related basidiomycete fungi . It has a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy .


Chemical Reactions Analysis

The biosynthesis of this compound involves various chemical reactions. It was observed that the absence of various functional groups – 3 ketone, 11 hydroxyl group or 21 ketone – from the this compound framework affected the antibacterial activity of this compound congeners .


Physical And Chemical Properties Analysis

This compound is a diterpenoid antimicrobial isolated from cultures of Clitopilus passeckerianus and related basidiomycete fungi . Its physical and chemical properties are influenced by its molecular structure and the presence or absence of various functional groups .

Scientific Research Applications

1. Pleuromutilin's Origin and Production

  • This compound is a broad-spectrum antibiotic originally derived from fungal secondary metabolites, with a history of over 20 years in veterinary medicine. Recent interest has grown in its application for human therapeutics. It is primarily produced by fungi in the genus Clitopilus, with eleven strains confirmed as this compound producers. These strains fall within a discrete clade of the genus Clitopilus, highlighting the need for a taxonomic revision of these fungi (Hartley et al., 2009).

2. This compound's Antibacterial Spectrum

  • This compound and its derivatives selectively inhibit bacterial translation, displaying potent activity against Gram-positive and fastidious Gram-negative pathogens, mycoplasmas, and intracellular organisms like Chlamydia spp. and Legionella pneumophila. Despite over 30 years of veterinary use, this compound shows very low spontaneous mutation frequencies and slow, stepwise resistance development, making it a valuable antibiotic class for human use (Paukner & Riedl, 2017).

3. Development of this compound Derivatives

  • Significant research has been dedicated to developing this compound derivatives suitable for oral and intravenous delivery, with modifications primarily at the C(14) side chain. The derivatives BC-3205 and BC-7013 are in clinical trials, indicating the ongoing development of this compound for systemic therapy in humans (Novak & Shlaes, 2010).

4. Structural Modifications and Binding Studies

  • Research into the chemical structure of this compound has led to innovative modifications, like conjugates with nucleosides or acyclic nucleoside derivatives. These modifications affect binding to the peptidyl transferase center in bacterial ribosomes, offering insights for the rational design of this compound-based drugs (Lolk et al., 2008).

5. Antibacterial Mechanism and Resistance

  • Pleuromutilins are known for their unique antibacterial mechanism, acting against multi-drug-resistant organisms, with a relatively low rate of resistance development. Studies have detailed the structure-activity relationships of this compound derivatives, offering insights into their mechanism of action and potential in addressing drug-resistant bacterial infections (Shang et al., 2013).

6. Potential Human and Veterinary Applications

  • Pleuromutilins have been utilized in veterinary medicine for treating infections inswine, poultry, and rabbits. The increasing resistance of pathogens like Brachyspira hyodysenteriae to this compound raises concerns, as only a limited number of antimicrobials are available for certain diseases. In humans, this compound derivatives are being developed for serious multidrug-resistant skin infections and respiratory infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) (van Duijkeren et al., 2014).

7. This compound in Human Therapy

  • The journey of this compound from a veterinary antibiotic to a human therapeutic is marked by the development of derivatives suitable for human use. The first this compound derivative approved for human use was retapamulin in 2007 for topical applications. The development of new derivatives such as lefamulin for systemic use in humans exemplifies the expanding scope of this compound in human medicine (Novak, 2011).

8. Novel Synthetic Approaches

  • Advanced synthetic techniques have been employed to modify this compound, enhancing its antimicrobial properties. This includes the photoinduced radical addition reactions to create novel semisynthetic derivatives, expanding the potential for developing more effective antibiotic agents (Le et al., 2021).

Mechanism of Action

Target of Action

Pleuromutilin and its derivatives are antibacterial drugs that primarily target the peptidyl transferase component of the 50S subunit of ribosomes . This component plays a crucial role in protein synthesis in bacteria .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit . This interaction prevents the binding of transfer RNA for peptide transfer , thereby inhibiting peptide bond formation . The this compound core interacts with the ribosomal nucleotides mainly through hydrophobic interactions, van der Waal forces, and hydrogen bonds with nucleotides of domain V of 23S rRNA .

Biochemical Pathways

This compound belongs to the class of secondary metabolites known as terpenes, which are produced in fungi through the mevalonate pathway . Its synthetic bottleneck lies in the production of the precursor GGPP and the subsequent formation of the tricyclic structure, which is catalyzed by Pl-cyc, a bifunctional diterpene synthase . Two shunt pathways involving Pl-sdr and Pl-atf have also been identified .

Pharmacokinetics

It exhibits promising pharmacokinetic properties, including a half-life of 3.37 hours, a clearance rate of 0.35 L/h/kg, and an area under the plasma concentration-time curve (AUC) of 70.68 μg h/mL . These properties impact the bioavailability of the drug and its therapeutic efficacy.

Result of Action

The result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacteria . This compound is active against typical and atypical bacteria that cause community-acquired pneumonia . It is also active against sexually transmitted pathogens and may have a role in the treatment of drug-resistant strains of N. gonorrhoeae and M. genitalium .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the tissue distribution of DPTM, a this compound derivative, showed that it was diffused into all tested tissues, especially into the intestine and lung . This suggests that the drug’s action, efficacy, and stability can be influenced by the environment in which it is administered.

Safety and Hazards

Lefamulin, a semisynthetic pleuromutilin antibiotic, has been approved by the FDA for the treatment of community-acquired bacterial pneumonia (CABP) in adults. It has demonstrated clinical efficacy and a favorable safety profile in two large Phase III clinical trials .

Future Directions

Given the rise of antibiotic-resistant organisms, the use of pleuromutilin may soon change. It may provide a valuable intravenous/oral monotherapy alternative to fluoroquinolones or macrolides for empiric treatment of patients with CABP, including cases of patients at risk for poor outcomes due to age or various comorbidities .

Biochemical Analysis

Biochemical Properties

Pleuromutilin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center of the bacterial ribosome, specifically the 50S subunit . This binding prevents the proper alignment of transfer RNA (tRNA) and messenger RNA (mRNA), thereby inhibiting peptide bond formation and protein synthesis. The interaction of this compound with the ribosome is highly selective, making it effective against bacterial cells while having minimal impact on eukaryotic cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein synthesis, this compound prevents the bacteria from producing essential proteins required for their growth and survival . This action makes this compound an effective antibiotic against a wide range of bacterial pathogens.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding involves interactions with specific nucleotides within the ribosomal RNA, leading to the inhibition of peptide bond formation . The tricyclic core of this compound and its C14 side chain play a crucial role in its binding affinity and specificity. By preventing the proper alignment of tRNA and mRNA, this compound effectively halts protein synthesis, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained antibacterial activity . Prolonged exposure to this compound can lead to the development of bacterial resistance, which may reduce its effectiveness over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biosynthesis and degradation. The major metabolic pathway that deactivates this compound involves cytochrome P450 oxidation at specific positions within the molecule . This oxidation leads to the formation of less active metabolites, which are subsequently excreted from the body. The involvement of cytochrome P450 enzymes in this compound metabolism underscores the importance of considering potential drug interactions when using this compound in clinical settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . This compound has been shown to accumulate in certain tissues, such as the lungs and intestines, where it exerts its antibacterial effects . The distribution of this compound within the body is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosome, where it exerts its inhibitory effects on protein synthesis . The targeting of this compound to the ribosome is facilitated by specific binding interactions with ribosomal RNA and proteins. These interactions ensure that this compound reaches its site of action and effectively inhibits bacterial protein synthesis .

properties

IUPAC Name

(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZNJUXESFHSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125-65-5
Record name Pleuromulin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pleuromutilin
Reactant of Route 2
Pleuromutilin
Reactant of Route 3
Pleuromutilin
Reactant of Route 4
Pleuromutilin
Reactant of Route 5
Pleuromutilin
Reactant of Route 6
Pleuromutilin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.